1H-Pyrrole, 1-methyl-2-(1-methylethyl)-
Description
1H-Pyrrole, 1-methyl-2-(1-methylethyl)- is an alkyl-substituted pyrrole derivative characterized by a methyl group at the 1-position and an isopropyl group at the 2-position of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, and their derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability.
Properties
CAS No. |
190065-71-5 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
1-methyl-2-propan-2-ylpyrrole |
InChI |
InChI=1S/C8H13N/c1-7(2)8-5-4-6-9(8)3/h4-7H,1-3H3 |
InChI Key |
LWLOIGPQGSROHK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CN1C |
Canonical SMILES |
CC(C)C1=CC=CN1C |
Synonyms |
1H-Pyrrole,1-methyl-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 1H-Pyrrole, 1-methyl-2-(1-methylethyl)- and related pyrrole derivatives:
Key Comparative Insights:
Substituent Effects on Lipophilicity
- The target compound’s isopropyl group confers higher lipophilicity (estimated LogP ~2.5) compared to derivatives with polar groups (e.g., ester in CAS 51856-79-2, LogP ~1.2). However, it is less lipophilic than the isobutyl-substituted analog (CAS 71707-52-3, estimated LogP ~3.0) due to reduced alkyl chain length .
- Aromatic substituents, as in CAS 83182-63-2, lower lipophilicity (LogP 1.94) compared to alkyl groups but introduce π-π interaction capabilities .
Steric and Electronic Effects The isopropyl group in the target compound offers moderate steric hindrance, balancing reactivity and stability. Electron-withdrawing groups (e.g., ester in CAS 51856-79-2) reduce pyrrole’s aromaticity, altering reactivity toward electrophiles .
Synthetic Accessibility
- Alkyl-substituted pyrroles (e.g., target compound) are typically synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling, offering straightforward scalability. Derivatives with complex substituents (e.g., phenyl-pyrrole hybrid in CAS 83182-63-2) may require multi-step routes, reducing cost-efficiency .
Functional Group Influence on Applications
- The target compound’s simplicity makes it suitable for catalytic hydrogenation or halogenation. In contrast, ester-containing derivatives (CAS 51856-79-2) are prone to hydrolysis, limiting their use in aqueous environments .
- Oxygenated analogs (e.g., CAS 537697-79-3) may find use in hydrophilic drug formulations .
Research Findings and Trends
- Structural Analysis : While crystallographic data for the target compound are absent, software like SHELXL () is widely used for resolving similar heterocycles, highlighting the importance of structural verification in optimizing synthetic routes .
- Yield Trends : reports yields of 71–95% for pyrrole derivatives with halogen or methoxy substituents, suggesting that electron-donating groups (e.g., methoxy) enhance reaction efficiency compared to electron-withdrawing groups (e.g., chloro) . Extrapolating this, the target compound’s alkyl groups likely favor high-yield syntheses.
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